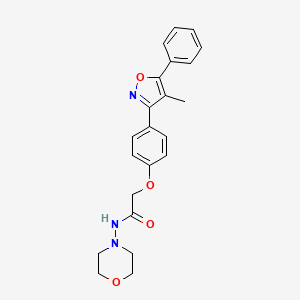
2-(4-(4-methyl-5-phenylisoxazol-3-yl)phenoxy)-N-morpholinoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(4-methyl-5-phenylisoxazol-3-yl)phenoxy)-N-morpholinoacetamide, also known as MP-10, is a synthetic compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of isoxazole derivatives, which have been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antitumor effects.
Aplicaciones Científicas De Investigación
2-(4-(4-methyl-5-phenylisoxazol-3-yl)phenoxy)-N-morpholinoacetamide has been extensively studied for its potential therapeutic applications. One of the major areas of research is its anti-inflammatory and analgesic effects. 2-(4-(4-methyl-5-phenylisoxazol-3-yl)phenoxy)-N-morpholinoacetamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This inhibition leads to a reduction in inflammation and pain, making 2-(4-(4-methyl-5-phenylisoxazol-3-yl)phenoxy)-N-morpholinoacetamide a promising candidate for the treatment of inflammatory diseases such as arthritis.
Another area of research is the antitumor effects of 2-(4-(4-methyl-5-phenylisoxazol-3-yl)phenoxy)-N-morpholinoacetamide. Studies have shown that 2-(4-(4-methyl-5-phenylisoxazol-3-yl)phenoxy)-N-morpholinoacetamide can induce apoptosis (programmed cell death) in cancer cells, leading to a reduction in tumor growth. 2-(4-(4-methyl-5-phenylisoxazol-3-yl)phenoxy)-N-morpholinoacetamide has also been found to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression. This inhibition leads to the activation of tumor suppressor genes, making 2-(4-(4-methyl-5-phenylisoxazol-3-yl)phenoxy)-N-morpholinoacetamide a potential candidate for cancer therapy.
Mecanismo De Acción
The mechanism of action of 2-(4-(4-methyl-5-phenylisoxazol-3-yl)phenoxy)-N-morpholinoacetamide involves the inhibition of COX-2 and HDACs. COX-2 is an enzyme that is involved in the production of inflammatory mediators such as prostaglandins. By inhibiting COX-2, 2-(4-(4-methyl-5-phenylisoxazol-3-yl)phenoxy)-N-morpholinoacetamide reduces the production of these mediators, leading to a reduction in inflammation and pain. HDACs are enzymes that are involved in the regulation of gene expression. By inhibiting HDACs, 2-(4-(4-methyl-5-phenylisoxazol-3-yl)phenoxy)-N-morpholinoacetamide activates tumor suppressor genes, leading to a reduction in tumor growth.
Efectos Bioquímicos Y Fisiológicos
2-(4-(4-methyl-5-phenylisoxazol-3-yl)phenoxy)-N-morpholinoacetamide has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that 2-(4-(4-methyl-5-phenylisoxazol-3-yl)phenoxy)-N-morpholinoacetamide inhibits the activity of COX-2 and HDACs, leading to a reduction in inflammation, pain, and tumor growth. In vivo studies have shown that 2-(4-(4-methyl-5-phenylisoxazol-3-yl)phenoxy)-N-morpholinoacetamide has analgesic and anti-inflammatory effects in animal models of arthritis. 2-(4-(4-methyl-5-phenylisoxazol-3-yl)phenoxy)-N-morpholinoacetamide has also been found to induce apoptosis in cancer cells, leading to a reduction in tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-(4-(4-methyl-5-phenylisoxazol-3-yl)phenoxy)-N-morpholinoacetamide for lab experiments is its high purity and yield, which makes it suitable for large-scale production. 2-(4-(4-methyl-5-phenylisoxazol-3-yl)phenoxy)-N-morpholinoacetamide is also stable under a range of conditions, making it easy to handle and store. However, one limitation of 2-(4-(4-methyl-5-phenylisoxazol-3-yl)phenoxy)-N-morpholinoacetamide is its low solubility in aqueous solutions, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on 2-(4-(4-methyl-5-phenylisoxazol-3-yl)phenoxy)-N-morpholinoacetamide. One area of research is the development of new synthetic methods to improve the yield and purity of 2-(4-(4-methyl-5-phenylisoxazol-3-yl)phenoxy)-N-morpholinoacetamide. Another area of research is the investigation of the potential therapeutic applications of 2-(4-(4-methyl-5-phenylisoxazol-3-yl)phenoxy)-N-morpholinoacetamide in other diseases, such as cancer and neurodegenerative disorders. In addition, the development of new formulations and delivery methods for 2-(4-(4-methyl-5-phenylisoxazol-3-yl)phenoxy)-N-morpholinoacetamide may enhance its efficacy and reduce its side effects. Finally, the elucidation of the molecular mechanisms underlying the effects of 2-(4-(4-methyl-5-phenylisoxazol-3-yl)phenoxy)-N-morpholinoacetamide may lead to the development of new drugs with improved efficacy and safety profiles.
Métodos De Síntesis
The synthesis of 2-(4-(4-methyl-5-phenylisoxazol-3-yl)phenoxy)-N-morpholinoacetamide involves the reaction of 4-(4-methyl-5-phenylisoxazol-3-yl)phenol with N-(2-chloroacetyl)morpholine in the presence of a base catalyst. The resulting product is then purified by column chromatography to obtain 2-(4-(4-methyl-5-phenylisoxazol-3-yl)phenoxy)-N-morpholinoacetamide as a white solid. This synthesis method has been optimized to yield high purity and yield of 2-(4-(4-methyl-5-phenylisoxazol-3-yl)phenoxy)-N-morpholinoacetamide, making it suitable for large-scale production.
Propiedades
IUPAC Name |
2-[4-(4-methyl-5-phenyl-1,2-oxazol-3-yl)phenoxy]-N-morpholin-4-ylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-16-21(24-29-22(16)18-5-3-2-4-6-18)17-7-9-19(10-8-17)28-15-20(26)23-25-11-13-27-14-12-25/h2-10H,11-15H2,1H3,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADJVRNYIWBTXIS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(ON=C1C2=CC=C(C=C2)OCC(=O)NN3CCOCC3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(4-methyl-5-phenylisoxazol-3-yl)phenoxy)-N-morpholinoacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

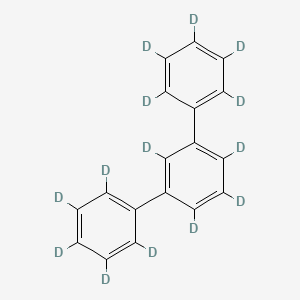
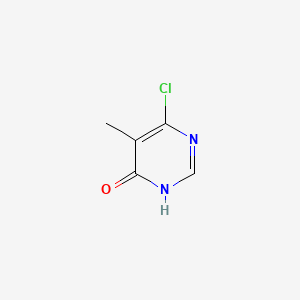

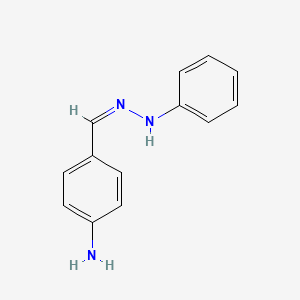
![Cyclopropa[3,4]cyclopenta[1,2-c]pyridine](/img/structure/B579781.png)
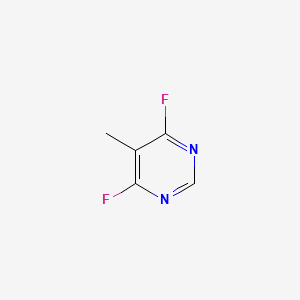
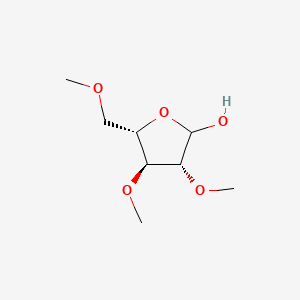
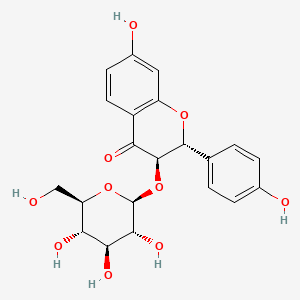
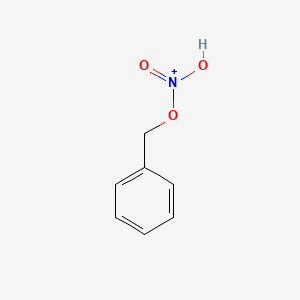
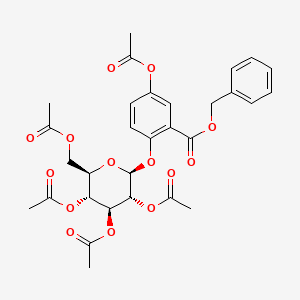
![3'-methoxy-N-(4-methoxyphenyl)spiro[1,2-dihydroindole-3,1'-cyclohexane]-2-carboxamide](/img/structure/B579795.png)
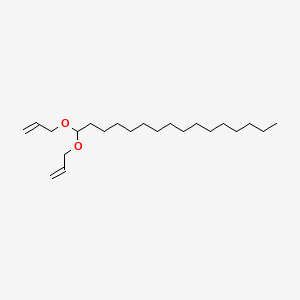
![(1R,13R,14S,17R,18R,21S,22S)-9,13,17-trimethyl-18-[(2R)-6-methylheptan-2-yl]-9-azahexacyclo[11.11.0.02,10.03,8.014,22.017,21]tetracosa-2(10),3,5,7-tetraene](/img/structure/B579797.png)